2-Benzyl-1,3-dioxolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25480. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

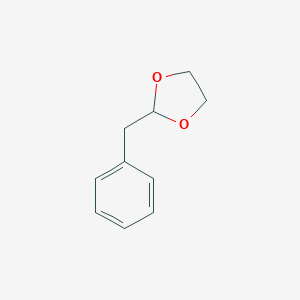

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZACLYPEFCREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059230 | |

| Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-49-5 | |

| Record name | 2-Benzyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-1,3-dioxolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzyl-1,3-dioxolane: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyl-1,3-dioxolane, a cyclic acetal, is a versatile organic compound with significant applications in organic synthesis, particularly as a protecting group for aldehydes. Its stability under various conditions and ease of removal make it an invaluable tool in the multi-step synthesis of complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Detailed experimental protocols for its synthesis and deprotection are presented, alongside its applications in research and industry.

Chemical Structure and Identification

This compound is characterized by a five-membered dioxolane ring with a benzyl group attached at the 2-position.[1] The structure combines a hydrophilic dioxolane moiety with a hydrophobic benzyl group, influencing its solubility and reactivity.

IUPAC Name: this compound[2] Synonyms: Phenylacetaldehyde ethylene acetal, 2-(Phenylmethyl)-1,3-dioxolane, Benzyldioxolane[2] CAS Number: 101-49-5[2] Molecular Formula: C₁₀H₁₂O₂[1] Molecular Weight: 164.20 g/mol [2] SMILES: C1COC(O1)CC2=CC=CC=C2[2] InChI Key: SSZACLYPEFCREM-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pleasant, sweet odor.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 115-120 °C at 12 mmHg | Thermo Fisher Scientific |

| Density | 1.085 g/mL | Thermo Fisher Scientific |

| Refractive Index (n20/D) | 1.520 - 1.522 | Thermo Fisher Scientific |

| Flash Point | 108 °C | Thermo Fisher Scientific |

| Solubility | Moderately soluble in water; soluble in organic solvents | [1] |

Synthesis and Deprotection

The primary application of this compound is as a protecting group for the carbonyl functional group of phenylacetaldehyde. This protection is crucial in multi-step syntheses where the aldehyde group needs to be preserved while other parts of the molecule undergo reaction.

Synthesis of this compound (Acetal Formation)

The most common method for the synthesis of this compound is the acid-catalyzed reaction of phenylacetaldehyde with ethylene glycol.[3] The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus.[3]

Deprotection of this compound (Acetal Hydrolysis)

The removal of the dioxolane protecting group is typically achieved by acid-catalyzed hydrolysis, which regenerates the original aldehyde.[3] This process is essentially the reverse of the formation reaction.

Experimental Protocols

Synthesis of this compound

Materials:

-

Phenylacetaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add phenylacetaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents).

-

Add toluene as the solvent.

-

Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Deprotection of this compound

Materials:

-

This compound

-

Acetone or Tetrahydrofuran (THF)

-

Dilute aqueous hydrochloric acid (e.g., 1 M HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of acetone (or THF) and water.

-

Add a catalytic amount of dilute hydrochloric acid.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield phenylacetaldehyde.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), 5.1 (t, 1H, O-CH-O), 4.0-3.8 (m, 4H, O-CH₂-CH₂-O), 3.0 (d, 2H, Ar-CH₂) |

| ¹³C NMR (CDCl₃) | δ ~137 (Ar-C), 129, 128, 126 (Ar-CH), 103 (O-CH-O), 65 (O-CH₂), 42 (Ar-CH₂) |

| FTIR (neat) | ~3030 cm⁻¹ (Ar C-H stretch), ~2900 cm⁻¹ (Aliphatic C-H stretch), ~1100 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (EI) | m/z 164 (M⁺), 91 (tropylium ion, base peak), 73 |

Applications

Protecting Group in Organic Synthesis

The primary role of the this compound moiety is to serve as a protecting group for aldehydes.[4][5] Its stability in neutral and basic conditions allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the aldehyde functionality.[4][5]

Pharmaceutical and Agrochemical Intermediate

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[6] Its structure can be found within more complex biologically active molecules. The stability and reactivity of the dioxolane ring make it a useful building block in medicinal chemistry.[6]

Flavor and Fragrance Industry

Due to its pleasant aromatic properties, this compound is also utilized in the formulation of perfumes and flavorings.[6]

Safety and Handling

This compound should be handled with appropriate safety precautions. It may cause skin and eye irritation.[7] It is recommended to use personal protective equipment such as gloves and safety glasses when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).[7]

Conclusion

This compound is a fundamentally important molecule in organic chemistry with significant practical applications. Its role as a protecting group is well-established, and its utility as a synthetic intermediate continues to be explored in various fields, including drug discovery and materials science. This guide provides a solid foundation for researchers and scientists working with this versatile compound.

References

- 1. CAS 101-49-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H12O2 | CID 7562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. chemimpex.com [chemimpex.com]

- 7. PubChemLite - this compound (C10H12O2) [pubchemlite.lcsb.uni.lu]

Synthesis and Mechanism of 2-Benzyl-1,3-dioxolane Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of 2-Benzyl-1,3-dioxolane. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its formation, typically through the acid-catalyzed acetalization of phenylacetaldehyde with ethylene glycol, is a fundamental reaction in organic chemistry. This document outlines the underlying principles, detailed experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Principles

The synthesis of this compound is a reversible reaction that is governed by Le Chatelier's principle. The formation of the acetal from an aldehyde and a diol is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by the continuous removal of water, a byproduct of the reaction.

The reaction is catalyzed by an acid, which protonates the carbonyl oxygen of the phenylacetaldehyde, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethylene glycol. A variety of acid catalysts can be employed, ranging from mineral acids and organic acids to solid acid catalysts.

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of this compound and a closely related acetal, providing a comparison of reaction conditions and yields.

| Aldehyde | Diol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux | 5 | ~95 (estimated) | General Procedure |

| Phenylacetaldehyde | Phenylglycol | Sulfuric acid, p-Toluenesulfonic acid, or Oxalic acid | Benzene, Toluene, or Cyclohexane | 10-30 | 15-30 | 86.7 |

Note: The general procedure for 1,3-dioxolane synthesis suggests high yields are attainable under azeotropic removal of water. The second entry refers to the synthesis of phenylacetaldehyde phenylglycol acetal, a structurally similar compound, providing relevant data on reaction conditions and yield.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via acid-catalyzed acetalization.

Synthesis of this compound using p-Toluenesulfonic Acid

This protocol is a representative procedure based on established methods for acetal formation.

Materials:

-

Phenylacetaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add phenylacetaldehyde, ethylene glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1 mol%).

-

Add toluene to the flask to a suitable volume that allows for efficient reflux and azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water-toluene azeotrope will begin to collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected in the trap, indicating the reaction is complete. The reaction progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine (saturated aqueous sodium chloride solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Reaction Mechanism and Visualization

The formation of this compound proceeds through a well-established acid-catalyzed mechanism. The key steps are visualized in the following diagrams.

Caption: Acid-catalyzed mechanism of this compound formation.

The following diagram illustrates a typical experimental workflow for the synthesis.

Caption: General experimental workflow for the synthesis of this compound.

Spectroscopic Analysis of 2-Benzyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-benzyl-1,3-dioxolane (CAS No. 101-49-5), a key organic compound. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 5.15 | Triplet | 1H | Methine proton (-O-CH-O-) |

| 3.85 - 4.05 | Multiplet | 4H | Methylene protons (-O-CH₂-CH₂-O-) |

| 3.05 | Doublet | 2H | Methylene protons (-CH₂-Ph) |

¹³C NMR (Carbon-13 NMR) Data [2][3]

| Chemical Shift (δ) ppm | Assignment |

| 137.5 | Quaternary Aromatic Carbon (C-Ar) |

| 129.5 | Aromatic Carbons (CH-Ar) |

| 128.4 | Aromatic Carbons (CH-Ar) |

| 126.6 | Aromatic Carbons (CH-Ar) |

| 103.8 | Methine Carbon (-O-CH-O-) |

| 65.2 | Methylene Carbons (-O-CH₂-CH₂-O-) |

| 40.1 | Methylene Carbon (-CH₂-Ph) |

Infrared (IR) Spectroscopy[2][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 - 3090 | Medium | Aromatic C-H Stretch |

| 2880 - 2960 | Medium | Aliphatic C-H Stretch |

| 1605, 1495, 1450 | Medium to Weak | Aromatic C=C Bending |

| 1100 - 1250 | Strong | C-O (Acetal) Stretch |

| 690 - 770 | Strong | Aromatic C-H Bending (Out of Plane) |

Mass Spectrometry (MS)[2][5][6]

| m/z | Relative Intensity (%) | Assignment |

| 164 | 25 | [M]⁺ (Molecular Ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 73 | 40 | [C₃H₅O₂]⁺ |

| 65 | 15 | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This procedure is based on the acid-catalyzed acetalization of phenylacetaldehyde with ethylene glycol.[4][5]

Materials:

-

Phenylacetaldehyde

-

Ethylene glycol

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add phenylacetaldehyde (1.0 eq), ethylene glycol (1.2 eq), and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

Spectroscopic Analysis

NMR Spectroscopy:

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 spectrum using standard parameters with proton decoupling. The chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

IR Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Acquisition: The sample is injected into the GC, which separates the components of the mixture. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and the mass-to-charge ratio (m/z) of the fragments is detected.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

- 1. This compound(101-49-5) 1H NMR [m.chemicalbook.com]

- 2. This compound | C10H12O2 | CID 7562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(101-49-5) 13C NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Moiety: A Technical Guide to the Discovery and First Synthesis of 2-Benzyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyl-1,3-dioxolane, also known by its synonym phenylacetaldehyde ethylene glycol acetal, is a valuable heterocyclic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals, and as a component in the flavor and fragrance industry.[1] Its strategic importance lies in the protective function of the dioxolane ring for the aldehyde group of phenylacetaldehyde, enabling selective chemical transformations at other sites of a molecule. This guide delves into the foundational synthesis of this compound, presenting a comprehensive overview of its chemical properties, a detailed experimental protocol for its first and most fundamental synthesis, and relevant quantitative data.

Introduction

The 1,3-dioxolane functional group is a cyclic acetal derived from a ketone or aldehyde and a 1,2-diol. In the case of this compound, the structure arises from the reaction of phenylacetaldehyde and ethylene glycol. While the precise historical moment of its first isolation or "discovery" is not pinpointed to a singular event, its synthesis is a classic example of acetalization, a fundamental reaction in organic chemistry. The development of such protective group strategies was a significant advancement, allowing for more complex molecular architectures to be assembled. The synthesis of acetals from aldehydes and alcohols under acidic conditions was explored in the early 20th century, and it is within this context that the synthesis of compounds like this compound was first achieved.

Physicochemical Properties and Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 101-49-5 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, pleasant odor | [1] |

| Boiling Point | 140-142 °C | [4] |

| Density | ~1.079 g/mL | [5] |

| Solubility | Moderately soluble in water; soluble in organic solvents | [1] |

The First Synthesis: Acid-Catalyzed Acetalization

The inaugural and most straightforward synthesis of this compound is the acid-catalyzed reaction between phenylacetaldehyde and ethylene glycol. This reaction is an equilibrium process, and to achieve a high yield of the acetal, the water formed as a byproduct must be removed.

Reaction Scheme

The overall synthetic transformation is depicted below:

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established methods of acetal formation.

Materials:

-

Phenylacetaldehyde (1.0 eq)

-

Ethylene glycol (1.2 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.02 eq, catalytic)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add phenylacetaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid. Add a sufficient volume of toluene to ensure proper mixing and azeotropic removal of water.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected, which typically takes several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Involvement in Signaling Pathways

Currently, there is no significant body of research that implicates this compound directly in biological signaling pathways. Its primary role in the context of drug development is as a protected form of phenylacetaldehyde, a versatile building block for more complex, biologically active molecules. The stability of the dioxolane ring under various reaction conditions allows for modifications elsewhere in a molecule, with the aldehyde functionality being readily deprotected under acidic conditions when needed.

Conclusion

The synthesis of this compound via the acid-catalyzed acetalization of phenylacetaldehyde and ethylene glycol represents a foundational and highly efficient method for the preparation of this important synthetic intermediate. This technical guide provides researchers and professionals in drug development and other chemical industries with the core knowledge of its synthesis and properties. The straightforward nature of its preparation, coupled with its utility as a protecting group, ensures that this compound will continue to be a relevant and valuable compound in the field of organic synthesis.

References

A Comprehensive Review of 2-Benzyl-1,3-dioxolane and its Analogs: Synthesis, Properties, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,3-dioxolane ring is a significant heterocyclic scaffold in medicinal chemistry, often enhancing the biological activity of compounds it is incorporated into.[1][2] 2-Benzyl-1,3-dioxolane, a prominent member of this class, serves as a versatile intermediate in the synthesis of pharmaceuticals, fine chemicals, and agrochemicals.[3][4][5] This technical guide provides a detailed review of this compound and its analogs, covering their physicochemical properties, synthesis methodologies, and a range of biological activities including antibacterial, antifungal, and potential as multidrug resistance modulators in cancer therapy. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support further research and development in this area.

Physicochemical Properties of this compound

This compound is an organic compound characterized by a five-membered dioxolane ring with a benzyl group attached at the 2-position.[3] It is a colorless to pale yellow, oily liquid with a pleasant, sweet aromatic odor.[3][4][6] Its structure combines a hydrophilic dioxolane moiety and a hydrophobic benzyl group, rendering it moderately soluble in water but highly soluble in organic solvents like diethyl ether, acetone, and chloroform.[3][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 101-49-5 | [4][6][8] |

| Molecular Formula | C₁₀H₁₂O₂ | [3][4][7] |

| Molecular Weight | 164.20 g/mol | [3][4][7] |

| Appearance | Colorless to pale yellow clear liquid | [3][6][7] |

| Boiling Point | 115 - 120 °C at 12 mmHg | [4] |

| Refractive Index | n20/D 1.520 - 1.523 | [4][6] |

| Solubility | Insoluble in water; Soluble in diethyl ether, THF, acetone, chloroform | [7] |

| Synonyms | Phenylacetaldehyde ethylene acetal, 2-(Phenylmethyl)-1,3-dioxolane | [3][8] |

Synthesis of this compound and its Analogs

General Synthesis

The primary method for synthesizing this compound is the condensation reaction between phenylacetaldehyde and ethylene glycol.[6] This reaction is a standard procedure for forming cyclic acetals, which are often used as protecting groups for aldehydes and ketones in organic synthesis.[9][10]

Similarly, analogs can be synthesized by reacting various aldehydes or ketones with a 1,2-diol in the presence of an acid catalyst.[9] A study by Küçük et al. (2011) demonstrated the synthesis of a series of new 1,3-dioxolane analogs by reacting salicylaldehyde with various commercially available diols using Montmorillonite K10 clay as a catalyst.[9][10]

Experimental Protocol: Synthesis of 2-(2-hydroxyphenyl)-1,3-dioxolane Analogs

The following protocol is adapted from Küçük et al., Molecules 2011.[9]

Materials:

-

Salicylaldehyde (1.0 mmol)

-

Trimethyl orthoformate (1.0 mmol)

-

Montmorillonite K10 (300 mg)

-

Appropriate diol (2.0 mmol)

-

Sodium dried toluene (20.0 mL)

-

Magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

A mixture of salicylaldehyde, trimethyl orthoformate, montmorillonite K10, and dried toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus.

-

The mixture is stirred for 1 hour.

-

The selected diol (2.0 mmol) is added to the mixture.

-

The reaction mixture is refluxed, with the methanol formed during the reaction being removed via the Dean-Stark trap.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled, and the catalyst is removed by filtration.

-

The filtrate is washed with solid NaHCO₃ and water.

-

The organic layer is separated, dried over MgSO₄, and the solvent is evaporated under reduced pressure.

-

The final product is purified by flash chromatography on silica gel using a hexane/ethyl acetate eluent.

Table 2: Synthesis Yields of 2-(2-hydroxyphenyl)-1,3-dioxolane Analogs (Adapted from Küçük et al., 2011)[9]

| Entry | Diol Used | Product | Yield (%) |

| 1 | (+)-Dibenzyl-L-tartrate | Bis(benzyl)(4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | 45 |

| 2 | (R)-(+)-3-Benzyloxy-1,2-propanediol | 2-{(4R)-4[(benzyloxy)methyl]-1,3-dioxolane-2-yl}phenol | 61 |

| 3 | (±)-3-Benzyloxy-1,2-propanediol | 2-{4[(benzyloxy)methyl]-1,3-dioxolane-2-yl}phenol | 58 |

| 4 | (-)-1,4-Di-O-benzyl-L-threitol | 2-[(4S,5S)-4,5-bis(benzyloxymethyl)-1,3-dioxolane-2-yl]phenol | 55 |

| 5 | (R,R)-Diisopropyl-L-tartrate | Diisopropyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | 93 |

| 6 | (±) Diisopropyl tartrate | Diisopropyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | 90 |

| 7 | (R,R)-Dimethyl-L-tartrate | Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | 88 |

| 8 | (±)-Dimethyl tartrate | Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | 89 |

The yields are notably higher when less sterically hindered diols are used (Entries 5-8).[9]

Biological and Pharmacological Activities

The 1,3-dioxolane scaffold is a key component in many biologically active compounds.[9][10] Its presence can enhance interactions with biological targets, potentially through hydrogen bonding involving the two oxygen atoms, leading to improved efficacy.[1] this compound and its analogs have been reported to exhibit a spectrum of activities, including antibacterial, antifungal, and antineoplastic properties.[11]

Antibacterial and Antifungal Activity

Several studies have confirmed the antimicrobial properties of 1,3-dioxolane derivatives.[2] A 2011 study systematically evaluated a series of newly synthesized 1,3-dioxolanes against various bacterial and fungal strains.[9][10][12] The results showed that most of the tested compounds possessed excellent activity against Staphylococcus aureus and the yeast Candida albicans.[9][10]

Table 3: In Vitro Antimicrobial Activity (MIC, µg/mL) of 1,3-Dioxolane Analogs (Data from Küçük et al., 2011)[9]

| Compound | S. aureus | S. epidermidis | E. faecalis | P. aeruginosa | C. albicans |

| 1 | 1250 | 1250 | >1250 | >1250 | >1250 |

| 2 | 625 | 625 | >1250 | >1250 | 312 |

| 3 | 625 | >1250 | >1250 | >1250 | 156 |

| 4 | 625 | 625 | 625 | 1250 | 156 |

| 5 | 625 | 625 | >1250 | >1250 | 312 |

| 6 | 625 | 625 | >1250 | 1250 | 156 |

| 7 | >1250 | 625 | >1250 | >1250 | 312 |

| 8 | 625 | 625 | >1250 | 1250 | 156 |

Modulators of Multidrug Resistance (MDR) in Cancer

Multidrug resistance (MDR) is a major impediment to successful cancer chemotherapy, often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp).[13] Certain 1,3-dioxolane and 1,3-dioxane derivatives have been synthesized and investigated as potential MDR reversal agents.[13] These compounds can interact with P-gp, inhibiting its function and thereby resensitizing resistant cancer cells to chemotherapeutic drugs.[13] In vitro tests using human Caco-2 cells showed that some novel dioxolane structures could reverse tumor cell MDR at low concentrations, with effects superior to established modulators like trifluoperazine.[13]

Industrial and Synthetic Applications

Beyond its biological activities, this compound is a valuable compound in several industries:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of complex pharmaceutical agents, improving the efficiency of drug formulation.[4][5][14]

-

Flavor and Fragrance: Due to its pleasant aromatic properties, it is used in perfumes and flavorings.[4][8][14]

-

Polymer Chemistry: It can be used as a monomer or additive to develop specialty polymers with improved flexibility and durability.[4][14]

-

Organic Synthesis: The dioxolane ring can act as a protecting group or undergo ring-opening reactions, making it a useful building block in synthetic chemistry.[3]

Conclusion

This compound and its analogs represent a versatile class of compounds with significant potential in drug development and chemical synthesis. The 1,3-dioxolane scaffold is a validated pharmacophore that imparts valuable biological properties, including potent antimicrobial activity and the ability to modulate multidrug resistance in cancer cells. The straightforward synthesis and the wide applicability of these compounds make them attractive targets for further investigation by researchers in medicinal chemistry, pharmacology, and materials science. Future studies should focus on optimizing the structure of these analogs to enhance specific biological activities and elucidate their precise mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CAS 101-49-5: this compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 101-49-5 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound | C10H12O2 | CID 7562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. [PDF] Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds | Semantic Scholar [semanticscholar.org]

- 13. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. s3.smu.edu [s3.smu.edu]

Physical and chemical characteristics of 2-Benzyl-1,3-dioxolane

An In-depth Technical Guide to 2-Benzyl-1,3-dioxolane

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, also known as phenylacetaldehyde ethylene glycol acetal, is a versatile organic compound with significant applications across various scientific domains. Its unique structure, comprising a dioxolane ring attached to a benzyl group, imparts a combination of aromatic and hydrophilic properties.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and purification, and its applications, particularly in pharmaceutical development and organic synthesis.

Core Chemical and Physical Characteristics

This compound is a colorless to pale yellow liquid distinguished by a pleasant, sweet, and aromatic odor.[1][2] Structurally, it is an acetal derived from phenylacetaldehyde and ethylene glycol. This compound is generally insoluble in water but shows good solubility in many organic solvents such as diethyl ether, acetone, and chloroform.[3][4]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow clear liquid | [1][2] |

| Boiling Point | 115-120°C (at 12.0 mmHg) | [4] |

| Density | 1.077 - 1.085 g/cm³ | [3][4] |

| Molecular Weight | 164.20 g/mol | [1][3] |

| Refractive Index (n20/D) | 1.520 - 1.522 | [2][4] |

| Flash Point | 108°C | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][4] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 101-49-5 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][5] |

| IUPAC Name | This compound | [5] |

| SMILES | C1COC(O1)CC2=CC=CC=C2 | [5] |

| InChI Key | SSZACLYPEFCREM-UHFFFAOYSA-N | [1][5] |

| Synonyms | 2-(Phenylmethyl)-1,3-dioxolane, Phenylacetaldehyde ethylene acetal | [1][5][6] |

Chemical Structure and Reactivity

The core structure consists of a five-membered dioxolane ring with a benzyl group substituent at the C2 position.[1] This structure makes it a valuable protecting group for the carbonyl functional group of phenylacetaldehyde. The dioxolane ring is susceptible to ring-opening reactions under acidic conditions, a key aspect of its reactivity and utility in synthesis.[1] It is presumed to be capable of hydrolyzing back to its constituent parts, phenylacetaldehyde and ethylene glycol.[2]

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis: Acetalization Reaction

The primary method for synthesizing this compound is the acid-catalyzed condensation of phenylacetaldehyde with ethylene glycol.[2] This reaction is a standard procedure for forming cyclic acetals, which serve as protecting groups for carbonyls.[7]

General Protocol:

-

Reactant Setup: Phenylacetaldehyde (1 equivalent) and ethylene glycol (1.1-1.5 equivalents) are dissolved in a suitable solvent, typically toluene.

-

Catalyst Addition: A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), is added to the mixture.

-

Water Removal: The reaction mixture is heated to reflux. Water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards the product side.[7]

-

Monitoring: The reaction progress is monitored by techniques like Thin-Layer Chromatography (TLC).[8]

-

Workup: Upon completion, the reaction is cooled, and the catalyst is neutralized with a weak base (e.g., NaHCO₃ solution). The organic layer is separated, washed with water, and dried over an anhydrous salt like MgSO₄ or K₂CO₃.

-

Isolation: The solvent is removed under reduced pressure, yielding the crude product.

Caption: Synthesis of this compound via acetalization.

Purification Methodology

Purification is crucial to obtain the compound with high purity for research and development.

Protocol:

-

Chemical Wash: Dissolve the crude product in a solvent like dichloromethane (CH₂Cl₂).

-

Base Wash: Wash the solution with 1M NaOH to remove any acidic impurities.

-

Drying: Dry the organic layer over anhydrous potassium carbonate (K₂CO₃).

-

Filtration & Evaporation: Filter the solution to remove the drying agent, then evaporate the solvent.

-

Distillation: Purify the resulting oil via short-path distillation (Kügelrohr) or preparative gas chromatography for higher purity.[2]

Caption: General workflow for the purification of this compound.

Applications in Research and Development

This compound is a key intermediate in multiple industrial and research sectors.

-

Pharmaceutical Development: It serves as a valuable building block in the synthesis of complex pharmaceutical agents.[9][10] Its derivatives have been investigated as potential modulators to overcome multidrug resistance (MDR) in cancer chemotherapy by interacting with P-glycoprotein (p-gp).[11]

-

Organic Synthesis: It is widely used as a protecting group for phenylacetaldehyde, allowing for selective reactions at other sites of a molecule.[1] Its ability to undergo various chemical transformations makes it a preferred choice in laboratories focused on drug discovery.[10]

-

Flavor and Fragrance Industry: Due to its pleasant aromatic properties, it is used in the formulation of perfumes and flavorings.[9][12]

-

Polymer Chemistry: The compound can be used as a monomer or an additive in the development of specialty polymers to improve material properties.[9][12]

Role as a Protecting Group: Hydrolysis

The primary function of the dioxolane group is protection. Deprotection is typically achieved through acid-catalyzed hydrolysis, which regenerates the original carbonyl and diol.

Caption: Acid-catalyzed hydrolysis (deprotection) of this compound.

Safety and Handling

This compound is considered moderately toxic by ingestion and skin contact.[2] It can cause skin and serious eye irritation, as well as potential respiratory irritation.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood.[4] Contaminated clothing should be removed and washed before reuse.[6]

References

- 1. CAS 101-49-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 101-49-5 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound, 94%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | C10H12O2 | CID 7562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 101-49-5 | TCI EUROPE N.V. [tcichemicals.com]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. s3.smu.edu [s3.smu.edu]

2-Benzyl-1,3-dioxolane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzyl-1,3-dioxolane, a versatile organic compound with applications in organic synthesis, pharmaceuticals, and the fragrance industry. This document details its chemical properties, synthesis and deprotection protocols, and explores its known applications.

Core Compound Data

This compound, also known as phenylacetaldehyde ethylene acetal, is a heterocyclic compound featuring a dioxolane ring substituted with a benzyl group.[1][2] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 101-49-5 | [2][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [4] |

| Molecular Weight | 164.20 g/mol | [4] |

| Appearance | Clear colorless to pale yellow liquid | [2][3] |

| Odor | Sweet, green, waxy, with honey and hyacinth notes | [5] |

| Solubility | Soluble in organic solvents such as diethyl ether, tetrahydrofuran (THF), acetone, and chloroform. Insoluble in water. | [6] |

Synthesis of this compound

The primary method for the synthesis of this compound is the acid-catalyzed condensation of phenylacetaldehyde with ethylene glycol.[3] This reaction, a form of acetalization, is a reversible process where the carbonyl group of the aldehyde is protected by the diol.[7][8]

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Phenylacetaldehyde

-

Ethylene glycol

-

Anhydrous toluene or benzene

-

Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add phenylacetaldehyde (1.0 equivalent), ethylene glycol (1.1-1.2 equivalents), and a suitable solvent such as toluene.

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.[7][9]

-

Monitor the reaction progress by observing the amount of water collected or by using an appropriate analytical technique (e.g., TLC or GC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

A purification method involves dissolving the crude product in dichloromethane (CH2Cl2), washing with 1M NaOH, drying over K2CO3, filtering, and then distilling.[3]

Deprotection of this compound

The deprotection of this compound to regenerate the parent aldehyde, phenylacetaldehyde, is typically achieved through acid-catalyzed hydrolysis.[9] This reaction is essentially the reverse of the acetalization process and is driven by the presence of excess water.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol outlines a general method for the deprotection of this compound.

Materials:

-

This compound

-

Acetone or a similar water-miscible solvent

-

Aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid)

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a suitable solvent like acetone in a round-bottom flask.

-

Add an excess of aqueous acid to the solution.

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

-

Once the reaction is complete, neutralize the acid with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, then dry it over an anhydrous drying agent.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude phenylacetaldehyde.

-

The product can be further purified by distillation if necessary.

Applications

Organic Synthesis

The primary application of this compound in organic synthesis is as a protecting group for the carbonyl functionality of phenylacetaldehyde. The dioxolane group is stable under neutral to strongly basic conditions, allowing for chemical transformations on other parts of a molecule without affecting the aldehyde.[8]

Pharmaceutical and Fine Chemical Intermediate

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][10] Its structure allows for a range of chemical modifications, making it a useful building block in the development of more complex molecules in medicinal chemistry and materials science.[1][10]

Fragrance Industry

With its pleasant, sweet, and green aroma, this compound is used as a fragrance ingredient in perfumes and other scented products.[4][5]

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. While the 1,3-dioxolane ring is present in some biologically active compounds, the specific pharmacological effects of this compound have not been reported. It is presumed that in biological systems, it may be hydrolyzed back to phenylacetaldehyde and ethylene glycol.[3] Further research is needed to elucidate any potential biological roles of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 101-49-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 101-49-5 [chemicalbook.com]

- 4. This compound | C10H12O2 | CID 7562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. phenyl acetaldehyde ethylene glycol acetal, 101-49-5 [thegoodscentscompany.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 10. chemimpex.com [chemimpex.com]

The Solubility and Stability of 2-Benzyl-1,3-dioxolane: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties of 2-Benzyl-1,3-dioxolane, a key intermediate in pharmaceutical synthesis. This guide provides a comprehensive overview of its solubility in common solvents and its stability under various conditions, offering valuable data and experimental protocols for laboratory applications.

Introduction

This compound, a heterocyclic organic compound, serves as a versatile building block in the synthesis of a wide array of pharmaceutical agents and fine chemicals.[1][2] Its utility is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability throughout synthetic and storage processes. Understanding these parameters is critical for optimizing reaction conditions, ensuring product purity, and establishing appropriate handling and storage protocols. This technical guide offers a detailed analysis of the solubility and stability of this compound, presenting available data, predictive insights, and standardized experimental methodologies to assist researchers and professionals in the field of drug development.

Solubility Profile

This compound is a colorless to pale yellow liquid at room temperature.[1][3] Its molecular structure, featuring both a hydrophilic dioxolane ring and a hydrophobic benzyl group, results in a dualistic solubility profile.[1] It is generally described as being moderately soluble to insoluble in water while exhibiting good solubility in a range of common organic solvents.[1][4][5]

Quantitative Solubility Data

| Solvent | Chemical Formula | Qualitative Solubility | Estimated Quantitative Solubility (at 25°C) |

| Water | H₂O | Insoluble to Moderately Soluble[1][4][5] | < 1 g/100 mL |

| Ethanol | C₂H₅OH | Soluble | > 10 g/100 mL |

| Methanol | CH₃OH | Soluble | > 10 g/100 mL |

| Acetone | C₃H₆O | Soluble[4] | > 10 g/100 mL |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | > 10 g/100 mL |

| Ethyl Acetate | C₄H₈O₂ | Soluble | > 10 g/100 mL |

| Diethyl Ether | C₄H₁₀O | Soluble[4] | > 10 g/100 mL |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble[4] | > 10 g/100 mL |

| Chloroform | CHCl₃ | Soluble[4] | > 10 g/100 mL |

Stability Profile

The stability of this compound is a critical consideration for its use in multi-step syntheses and for long-term storage. The primary degradation pathway for acetals and ketals, including this compound, is hydrolysis.[3] This reaction is typically catalyzed by acids and results in the cleavage of the dioxolane ring to yield the parent aldehyde (phenylacetaldehyde) and diol (ethylene glycol).

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and understand the stability of a compound under stress conditions. The following table outlines the expected stability of this compound under various conditions.

| Condition | Stressor | Expected Stability | Potential Degradation Products |

| Hydrolytic | Acidic (e.g., 0.1 M HCl) | Labile | Phenylacetaldehyde, Ethylene Glycol |

| Neutral (e.g., Water) | Generally Stable | - | |

| Basic (e.g., 0.1 M NaOH) | Generally Stable | - | |

| Oxidative | 3% H₂O₂ | Moderately Stable | Oxidized derivatives of the benzyl ring |

| Thermal | 60°C | Generally Stable | - |

| Photolytic | UV/Visible Light | Potentially Labile | Photodegradation products |

Experimental Protocols

To facilitate the acquisition of precise quantitative data, this section provides detailed experimental protocols for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed to permit the separation of the undissolved solute. Centrifugation can be used to facilitate this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as g/100 mL or mg/mL.

Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Add a strong acid (e.g., HCl to a final concentration of 0.1 M) and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add a strong base (e.g., NaOH to a final concentration of 0.1 M) and incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Add an oxidizing agent (e.g., H₂O₂ to a final concentration of 3%) and store at room temperature.

-

Thermal Degradation: Store the sample (solid or in solution) at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the sample (solid or in solution) to a controlled light source (e.g., UV and visible light) according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

-

Data Evaluation: Determine the rate of degradation and identify the degradation products.

Conclusion

This compound is a valuable intermediate in pharmaceutical and chemical synthesis. Its solubility is characterized by its preference for organic solvents over water, a property that should be quantified for specific applications. The stability of this compound is primarily influenced by its susceptibility to acid-catalyzed hydrolysis, a factor that must be carefully managed during synthesis and storage. The experimental protocols provided in this guide offer a framework for researchers to determine the precise solubility and stability parameters of this compound, thereby facilitating its effective and reliable use in drug development and other scientific endeavors.

References

- 1. CAS 101-49-5: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 101-49-5 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound, 94%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Quantum Chemical Calculations for 2-Benzyl-1,3-dioxolane: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 2-Benzyl-1,3-dioxolane. Due to the current absence of published computational studies on this specific molecule, this document serves as a detailed methodological protocol, guiding researchers in performing and validating their own high-quality theoretical investigations. The guide outlines established computational strategies, drawing parallels from studies on structurally related compounds, and details how to compare theoretical data with available experimental results.

Introduction to this compound

This compound is an organic compound featuring a five-membered dioxolane ring with a benzyl substituent at the 2-position.[1] This molecule is of interest in various chemical fields, including as an intermediate in the synthesis of pharmaceuticals and fine chemicals.[2] Understanding its three-dimensional structure, conformational preferences, and electronic properties is crucial for predicting its reactivity, designing new synthetic routes, and understanding its potential biological activity. Quantum chemical calculations offer a powerful, non-experimental avenue to explore these molecular characteristics in detail.

Theoretical Framework: A Proposed Computational Workflow

The following section outlines a robust computational workflow for the quantum chemical analysis of this compound. This protocol is based on widely accepted methodologies for similar organic molecules.

Computational Methods

Density Functional Theory (DFT) is the recommended method for these calculations due to its excellent balance of accuracy and computational cost for molecules of this size. The selection of an appropriate functional and basis set is critical for obtaining reliable results.

Table 1: Recommended DFT Functionals and Basis Sets

| Functional | Basis Set | Description |

| B3LYP | 6-31G(d,p) | A popular hybrid functional, often used for geometry optimizations and vibrational frequency calculations of organic molecules. |

| B3LYP | 6-311++G(d,p) | A larger basis set that includes diffuse functions, recommended for more accurate electronic property calculations. |

| M06-2X | 6-311++G(d,p) | A meta-hybrid GGA functional that often provides improved results for non-covalent interactions and thermochemistry. |

| wB97XD | def2-TZVP | A range-separated hybrid functional with empirical dispersion correction, suitable for systems where dispersion forces are important. |

Step-by-Step Computational Protocol

A systematic approach is necessary to ensure the accuracy and reproducibility of the calculations. The following steps represent a standard workflow.

-

Initial Structure Generation : A 3D model of this compound can be constructed using molecular building software such as Avogadro or GaussView.

-

Conformational Search : Due to the flexibility of the benzyl group and the puckering of the dioxolane ring, a thorough conformational search is essential to locate the global minimum energy structure. This can be performed using molecular mechanics force fields (e.g., MMFF94) followed by re-optimization of the lowest energy conformers at the DFT level.

-

Geometry Optimization : The most stable conformer(s) should be fully optimized without any symmetry constraints using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

Frequency Analysis : A vibrational frequency calculation should be performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra.

-

Single-Point Energy Refinement : To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., B3LYP/6-311++G(d,p)).

-

Calculation of Molecular Properties : A range of molecular properties can be calculated, including:

-

Electronic Properties : Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP).

-

Spectroscopic Properties : NMR chemical shifts (using the GIAO method), and theoretical vibrational spectra.

-

Thermodynamic Properties : Enthalpy, Gibbs free energy, and entropy.

-

Figure 1. A flowchart illustrating the recommended computational workflow for this compound.

Experimental Data for Validation

While a crystal structure for this compound is not publicly available, spectroscopic data provides a valuable benchmark for validating the results of quantum chemical calculations.

Spectroscopic Data

Experimental NMR and IR spectra for this compound are available through various databases.[3][4]

-

NMR Spectroscopy : 1H and 13C NMR spectra can be used to validate the calculated chemical shifts.[3][4] The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

-

Vibrational Spectroscopy : Experimental IR spectra can be compared with the calculated vibrational frequencies.[4] It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods.

Table 2: Available Experimental Spectroscopic Data

| Technique | Data Source(s) |

| 1H NMR | ChemicalBook, PubChem |

| 13C NMR | PubChem |

| Infrared (IR) | PubChem |

| Mass Spectrometry (MS) | PubChem |

Synthesis Protocol

For researchers wishing to generate experimental data, a general procedure for the synthesis of 1,3-dioxolanes can be adapted. This typically involves the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol. For this compound, this would involve the reaction of phenylacetaldehyde with ethylene glycol. A literature procedure for a similar synthesis involves refluxing the aldehyde, ethylene glycol, and an acid catalyst (such as p-toluenesulfonic acid) in a solvent that allows for the azeotropic removal of water.

References

Stereochemistry of 2-Benzyl-1,3-dioxolane and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dioxolane scaffold is a prevalent structural motif in a myriad of biologically active compounds and serves as a crucial chiral auxiliary and protecting group in asymmetric synthesis. The stereochemistry of substituents on the dioxolane ring profoundly influences the molecule's three-dimensional conformation and, consequently, its biological activity and efficacy in stereoselective transformations. This technical guide provides a comprehensive overview of the stereochemistry of 2-benzyl-1,3-dioxolane and its derivatives. It delves into the stereoselective synthesis of these compounds, the conformational analysis of the dioxolane ring, and the impact of stereoisomerism on their biological properties. Detailed experimental protocols, quantitative data, and visual diagrams of key concepts are presented to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

The 1,3-dioxolane ring system is a five-membered oxygen-containing heterocycle that plays a significant role in various fields of chemistry, most notably in the pharmaceutical and fragrance industries.[1] Its utility as a protecting group for 1,2-diols and carbonyl compounds is well-established.[1] Furthermore, the incorporation of chiral centers into the 1,3-dioxolane structure makes it a valuable chiral auxiliary for inducing stereoselectivity in a wide range of chemical reactions.[2]

The this compound framework, in particular, has garnered attention as a key intermediate in the synthesis of diverse pharmaceutical agents.[3] The benzyl group at the C2 position introduces a significant steric and electronic influence on the stereochemical outcome of synthetic transformations and the overall conformation of the molecule. Understanding and controlling the stereochemistry of this compound and its derivatives are paramount for the rational design of new synthetic methodologies and the development of novel therapeutic agents with improved pharmacological profiles.[4]

This guide will explore the critical aspects of the stereochemistry of these compounds, focusing on their synthesis, conformational preferences, and the stereochemical determinants of their biological activity.

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral 2-benzyl-1,3-dioxolanes is typically achieved through the acid-catalyzed acetalization of phenylacetaldehyde with a chiral 1,2-diol. The stereochemistry of the final product is dictated by the chirality of the diol and the reaction conditions, which can influence the diastereomeric ratio of the resulting dioxolanes.

Diastereoselective Synthesis from Chiral Diols

The reaction of phenylacetaldehyde with enantiopure diols, such as those derived from tartaric acid or carbohydrates, is a common strategy to produce diastereomerically enriched 2-benzyl-1,3-dioxolanes. The steric hindrance of the substituents on the chiral diol can direct the approach of the aldehyde, leading to the preferential formation of one diastereomer.

A general synthetic workflow for the preparation of chiral 1,3-dioxolanes is depicted below. The process involves the reaction of an aldehyde with a chiral diol in the presence of an acid catalyst, often with azeotropic removal of water to drive the reaction to completion.

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 3. Crystal structure and Hirshfeld surface analysis of 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(101-49-5) 1H NMR [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Use of Benzylidene Acetals as a Protecting Group for Diols

Introduction

The selective protection of diols is a critical strategy in multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development. Benzylidene acetals are widely employed as protecting groups for 1,2- and 1,3-diols due to their ease of formation, general stability to a variety of reaction conditions, and versatile deprotection methods.[1][2] While the user requested information on 2-benzyl-1,3-dioxolane (formed from phenylacetaldehyde and a diol), the vast majority of published literature focuses on the use of benzylidene acetals derived from benzaldehyde. The principles and protocols outlined below for benzylidene acetals are analogous and directly applicable to the use of similar acetal-type protecting groups.

Benzylidene acetals form a cyclic system that protects two hydroxyl groups simultaneously.[3] They are stable to basic, nucleophilic, and some reductive and oxidative conditions, making them compatible with a wide range of synthetic transformations.[1][4] Furthermore, the benzylidene group can be removed under acidic conditions or through hydrogenolysis.[2][3] Regioselective reductive cleavage can also be employed to yield partially benzylated products, adding to the synthetic utility of this protecting group.[2]

Logical Workflow for Diol Protection and Deprotection

The overall strategy for utilizing a benzylidene acetal protecting group involves three key stages: protection of the diol, performing the desired chemical transformations on the protected substrate, and finally, deprotection to reveal the diol.

Caption: General workflow for the application of benzylidene acetals in multi-step synthesis.

Mechanism of Formation

The formation of a benzylidene acetal is an acid-catalyzed reaction between a diol and benzaldehyde (or a benzaldehyde derivative like benzaldehyde dimethyl acetal). The reaction proceeds through a hemiacetal intermediate, followed by the elimination of water to form the thermodynamically stable cyclic acetal.[1]

Caption: Simplified mechanism for the acid-catalyzed formation of a benzylidene acetal.

Experimental Protocols

Protocol 1: Protection of a Diol using Benzaldehyde Dimethyl Acetal and Cu(OTf)₂

This modern and efficient protocol avoids the need for azeotropic removal of water.[5]

Materials:

-

Diol-containing substrate

-

Benzaldehyde dimethyl acetal

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Anhydrous acetonitrile

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

Procedure: [5]

-

Dissolve the diol (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add benzaldehyde dimethyl acetal (1.2 mmol).

-

Add Cu(OTf)₂ (0.05–0.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.[1]

-

Upon completion, quench the reaction by adding triethylamine (0.2 mmol).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the benzylidene acetal.

Protocol 2: Deprotection of a Benzylidene Acetal via Catalytic Transfer Hydrogenation

This mild method is an alternative to using flammable hydrogen gas.[2][6]

Materials:

-

Benzylidene acetal-protected substrate

-

10% Palladium on carbon (Pd/C)

-

Triethylsilane (Et₃SiH)

-

Methanol

-

Celite®

Procedure: [1]

-

To a solution of the benzylidene acetal (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).

-

To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC. The reaction is usually complete within 30-60 minutes.[1]

-

Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography if necessary to yield the deprotected diol.

Protocol 3: Regioselective Reductive Cleavage of a 4,6-O-Benzylidene Acetal

This protocol allows for the selective formation of a 4-O-benzyl or 6-O-benzyl ether, which is particularly useful in carbohydrate chemistry.

Materials:

-

4,6-O-Benzylidene acetal substrate

-

Triethylsilane (Et₃SiH)

-

Iodine (I₂)

-

Anhydrous acetonitrile

-